Fmoc-D-cis-hyp-OH
Overview
Description
Fmoc-D-cis-hyp-OH: , also known as (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a derivative of hydroxyproline. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function, which can be removed under basic conditions, making it a valuable tool in the synthesis of complex peptides .
Mechanism of Action
Target of Action
Fmoc-D-cis-hyp-OH is a derivative of the amino acid proline . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process .
Result of Action
The use of this compound allows for the successful synthesis of peptides, including ones of significant size and complexity . It enables the formation of peptide bonds without unwanted side reactions, contributing to the overall yield and purity of the synthesized peptide.
Action Environment
The action of this compound is influenced by several environmental factors. It is stable under acidic conditions but is removed under basic conditions . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in closed vessels at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-D-cis-hyp-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. One of the primary enzymes it interacts with is the fluorenylmethyloxycarbonyl chloride, which facilitates the protection of the amino group during peptide synthesis . This interaction is essential for the stability and integrity of the peptide chain, ensuring that the desired sequence is accurately synthesized.
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in protein synthesis and degradation . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated. Furthermore, this compound can activate certain enzymes, enhancing their catalytic activity and promoting specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of specific proteins . At high doses, this compound can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in these pathways . This modulation can lead to changes in the levels of metabolites, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors, enhancing or inhibiting their activity and further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also influence the distribution of this compound, affecting its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization of this compound can also influence its stability and activity, as different cellular environments can affect its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cis-hyp-OH typically involves the protection of the amino group of hydroxyproline with the Fmoc group. This can be achieved by reacting hydroxyproline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-cis-hyp-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-cis-hyp-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing for selective deprotection makes it an essential reagent in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Comparison with Similar Compounds
Fmoc-L-hydroxyproline: Similar to Fmoc-D-cis-hyp-OH but with the L-configuration.
Fmoc-L-proline: Lacks the hydroxyl group present in this compound.
Fmoc-D-proline: Similar to this compound but without the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Fmoc protective group and the hydroxyl group. This combination allows for selective reactions and the synthesis of complex peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KZULUSFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428481 | |
Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-45-6 | |
Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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